molecular formula C10H19N3O3S B13344546 (S)-1-(Methylsulfonyl)-4-prolylpiperazine

(S)-1-(Methylsulfonyl)-4-prolylpiperazine

Cat. No.: B13344546
M. Wt: 261.34 g/mol
InChI Key: CPWLBVUKJWAQRL-VIFPVBQESA-N
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Description

(S)-1-(Methylsulfonyl)-4-prolylpiperazine is a chiral compound with a piperazine ring substituted with a methylsulfonyl group and a prolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Methylsulfonyl)-4-prolylpiperazine typically involves the reaction of piperazine with methylsulfonyl chloride and a proline derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Methylsulfonyl)-4-prolylpiperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction can produce amines.

Scientific Research Applications

(S)-1-(Methylsulfonyl)-4-prolylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(Methylsulfonyl)-4-prolylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfonyl)phenylacetic acid: This compound has a similar methylsulfonyl group but differs in its overall structure and applications.

    Methanesulfonyl chloride: A related compound used in organic synthesis, particularly in sulfonylation reactions.

Uniqueness

(S)-1-(Methylsulfonyl)-4-prolylpiperazine is unique due to its chiral nature and the presence of both a piperazine ring and a prolyl group

Properties

Molecular Formula

C10H19N3O3S

Molecular Weight

261.34 g/mol

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C10H19N3O3S/c1-17(15,16)13-7-5-12(6-8-13)10(14)9-3-2-4-11-9/h9,11H,2-8H2,1H3/t9-/m0/s1

InChI Key

CPWLBVUKJWAQRL-VIFPVBQESA-N

Isomeric SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)[C@@H]2CCCN2

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2CCCN2

Origin of Product

United States

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